molecular formula C22H20FN3O2S B10982106 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B10982106
M. Wt: 409.5 g/mol
InChI Key: JCYRCZGKBCEOAV-UHFFFAOYSA-N
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Description

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is a synthetic compound that combines a thiazole ring with an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-fluorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Indole Derivative Synthesis: The indole moiety can be synthesized by Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

    Coupling Reaction: The final step involves coupling the thiazole and indole derivatives through an acetamide linkage. This can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the thiazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted phenyl derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules due to its versatile functional groups.

Biology

In biological research, it is studied for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine

The compound has shown promise in preliminary studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, it can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiazole ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide
  • 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide

Uniqueness

The presence of the fluorine atom in 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide can significantly influence its biological activity and pharmacokinetic properties, making it unique compared to its chloro and bromo analogs.

This compound’s unique combination of a thiazole and indole moiety, along with the specific substituents, makes it a valuable molecule for further research and development in various scientific fields.

Properties

Molecular Formula

C22H20FN3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxyindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C22H20FN3O2S/c1-28-17-6-7-20-15(12-17)8-10-26(20)11-9-24-21(27)13-16-14-29-22(25-16)18-4-2-3-5-19(18)23/h2-8,10,12,14H,9,11,13H2,1H3,(H,24,27)

InChI Key

JCYRCZGKBCEOAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CC3=CSC(=N3)C4=CC=CC=C4F

Origin of Product

United States

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